molecular formula C12H9N3 B1618515 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 778-65-4

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1618515
CAS No.: 778-65-4
M. Wt: 195.22 g/mol
InChI Key: BKMNRMWBERCAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4) is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial building block for the development of novel therapeutic agents, particularly in oncology research. Recent investigative studies have identified derivatives of this compound as highly potent and selective inhibitors of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway . The abnormal activation of this pathway is intricately associated with the genesis and progression of various cancers, including colorectal carcinoma (CRC) . One leading derivative, compound A11, demonstrated superior SMO inhibitory activity (IC50 = 0.27 ± 0.06 µM against 293SMO cells) and potent antiproliferative effects against CRC cells, outperforming the reference drug Vismodegib . The triazolopyridine core is instrumental for binding to the SMO protein, contributing critical interactions for biological activity . Beyond its promise in oncology, the broader family of [1,2,4]triazolo[4,3-a]pyridine derivatives is recognized for diverse pharmacological effects, including serving as antidepressants, and exhibiting antifungal, antibacterial, and anticonvulsant activities . The structure of this bicyclic system also allows it to function as a bidentate or tridentate chelating ligand, making it a valuable synthon in materials science for developing fluorescent sensors and catalysts . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

778-65-4

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-14-13-11-8-4-5-9-15(11)12/h1-9H

InChI Key

BKMNRMWBERCAFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Strategies for the Construction of thersc.orgresearchgate.netorganic-chemistry.orgTriazolo[4,3-a]pyridine Ring System

The most prevalent and efficient strategy for assembling the rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine core involves the cyclization of a pre-formed N-(pyridin-2-yl)hydrazone intermediate. This precursor, typically synthesized by the condensation of 2-hydrazinopyridine (B147025) with an appropriate aldehyde (e.g., benzaldehyde), undergoes an intramolecular cyclization to form the desired fused heterocyclic system. This transformation requires the removal of two hydrogen atoms, making it an oxidative process.

Oxidative cyclization of N-(pyridin-2-yl)hydrazones is the most common and direct route to the rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold. This transformation involves an intramolecular electrophilic attack of the pyridinyl nitrogen onto the hydrazone carbon, followed by oxidation, which facilitates the formation of the stable, aromatic triazole ring. A variety of oxidizing agents have been employed to achieve this, each with its own set of advantages and reaction conditions.

Hypervalent iodine reagents, particularly those in the +3 oxidation state, are highly effective, mild, and selective oxidants in modern organic synthesis. Their ability to facilitate intramolecular C-N bond formation has made them valuable tools for the synthesis of nitrogen-containing heterocycles.

####### 2.1.1.1.1. Utilization of Iodobenzene (B50100) Diacetate (IBD)

Iodobenzene diacetate (IBD), also known as phenyliodine(III) diacetate (PIDA), is a commercially available and widely used hypervalent iodine(III) reagent. rsc.org It is valued for its stability and effectiveness in promoting oxidative cyclizations under mild, metal-free conditions. rsc.orgresearchgate.net In the synthesis of rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines, IBD is used to oxidize the precursor hydrazone, leading to the formation of the fused ring system in high yields. researchgate.netresearchgate.net The reaction typically proceeds by treating the corresponding 2-(2-arylidene)hydrazinyl)pyridine with IBD in a suitable solvent at ambient temperature. researchgate.net This method is noted for its efficiency and good yields. researchgate.net

Research has demonstrated that a one-pot approach, involving the condensation of 2-hydrazinopyridine with an aldehyde followed by iodine-mediated oxidative cyclization, is a facile and efficient route to access these heterocycles. organic-chemistry.org This transition-metal-free process is applicable to a broad range of aldehydes. organic-chemistry.org

Table 1: Examples of Iodine(III)-Mediated Synthesis of rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine Derivatives

EntryAldehyde PrecursorOxidantSolventYield (%)Citation
1BenzaldehydeI₂ / K₃PO₄DMSO95 organic-chemistry.org
24-MethoxybenzaldehydeI₂ / K₃PO₄DMSO96 organic-chemistry.org
34-ChlorobenzaldehydeI₂ / K₃PO₄DMSO94 organic-chemistry.org
42-NaphthaldehydeI₂ / K₃PO₄DMSO92 organic-chemistry.org

Chloranil (tetrachloro-1,4-benzoquinone) is a potent oxidizing agent known for its use in dehydrogenation reactions to form aromatic systems. nih.gov Its high oxidation-reduction potential makes it suitable for abstracting hydrogen from various substrates. nih.gov In principle, Chloranil can be used to facilitate the oxidative cyclization of pyridinylhydrazones. The mechanism would involve dehydrogenation of the hydrazone intermediate, leading to the formation of the triazole ring. However, compared to other oxidants like iodine(III) reagents and DDQ, the use of Chloranil for the specific synthesis of 3-phenyl- rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine is not as extensively documented in the surveyed scientific literature.

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile, mild, and inexpensive oxidant. It serves as a source of electrophilic chlorine and is capable of promoting various oxidative transformations, including the synthesis of heterocyclic compounds. chemicalbook.com Its utility has been demonstrated in the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles. organic-chemistry.org

In the context of triazole synthesis, Chloramine-T has been effectively used to promote the direct, metal-free oxidative N-N bond formation required for the cyclization of N-arylamidines into the isomeric 1,5-fused rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines. nih.gov This precedent suggests its potential applicability for the cyclization of 2-pyridyl hydrazones to form the [4,3-a] isomers, where it would act as the oxidant to facilitate the crucial intramolecular N-N bond formation step under mild conditions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely used organic oxidant. It is particularly effective in the dehydrogenation of hydroaromatic compounds and the oxidation of activated C-H bonds. nih.govbeilstein-journals.org The driving force for DDQ-mediated reactions is the formation of the stable hydroquinone (B1673460) byproduct, DDQH₂. beilstein-journals.org

DDQ has been successfully employed in the synthesis of 3-aryl- rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines. One reported protocol utilizes a cooperative system of iron(III) chloride (FeCl₃) as a catalyst and DDQ as the oxidant for the direct intramolecular oxidative cyclization of 2-(2-arylidene)hydrazinyl)pyridines. This method proceeds chemoselectively via a C-N bond formation to afford the desired products in good yields. The reaction is believed to proceed through a hydride abstraction mechanism. researchgate.net

Table 2: Examples of DDQ-Mediated Synthesis of 3-Aryl- rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines

EntryHydrazone PrecursorCatalyst/OxidantSolventYield (%)Citation
12-(2-benzylidenehydrazinyl)pyridineFeCl₃ / DDQDichloromethane (B109758)90 researchgate.net
22-(2-(4-methoxybenzylidene)hydrazinyl)pyridineFeCl₃ / DDQDichloromethane92 researchgate.net
32-(2-(4-chlorobenzylidene)hydrazinyl)pyridineFeCl₃ / DDQDichloromethane85 researchgate.net
42-(2-(4-nitrobenzylidene)hydrazinyl)pyridineFeCl₃ / DDQDichloromethane82 researchgate.net

Oxidative Cyclization Reactions

Chromium Trioxide (CrO₃) in Oxidative Cyclization

Chromium trioxide (CrO₃) is a powerful and widely utilized oxidizing agent in organic synthesis, valued for its efficacy and cost-effectiveness. researchgate.net Its application extends to the synthesis of N-fused 1,2,4-triazoles, including the nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridine core. The general approach involves the oxidative cyclization of precursor molecules like 2-pyridylhydrazones. While often effective, synthetic protocols using Cr(VI) salts are noted for their toxicity and the environmental concerns associated with chromium waste. mdpi.com

The reaction typically proceeds by treating a suitable hydrazone, such as one formed from 2-hydrazinopyridine and an aldehyde, with CrO₃. The oxidant facilitates the intramolecular ring closure to form the stable, aromatic triazolopyridine system. Researchers have explored this method as a potential one-pot synthesis, enhancing its practicality. researchgate.net

Table 1: Examples of Oxidative Cyclization Reagents for Hydrazones This table is representative of common oxidants used for this type of transformation.

Oxidant Precursor Product Type Reference
Chromium (VI) Salts 2-Pyridylhydrazones nih.govrjpbr.combenthamdirect.comTriazolo[4,3-a]pyridines mdpi.com
Sodium Hypochlorite (B82951) Hydrazine (B178648) Intermediate nih.govrjpbr.combenthamdirect.comTriazolo[4,3-a]pyridines mdpi.com
DDQ Hydrazone Intermediate nih.govrjpbr.combenthamdirect.comTriazolo[4,3-a]pyridines mdpi.com
Metal-Catalyzed Oxidative Approaches (e.g., Cu-catalyzed C-H heteroarylation)

Modern synthetic chemistry increasingly favors the use of transition-metal catalysts due to their high efficiency and selectivity under milder reaction conditions. Copper-catalyzed oxidative cyclization has emerged as a significant method for synthesizing triazolopyridine derivatives. organic-chemistry.org This approach often utilizes air as the terminal oxidant, making it an environmentally benign process that produces water as the primary byproduct. organic-chemistry.orgscispace.com

One such strategy involves the copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.orgresearchgate.net In a typical procedure, a heterogeneous copper(II) catalyst, which can be anchored on a solid support like MCM-41 silica, facilitates the reaction. organic-chemistry.orgscispace.com This allows for easy recovery and reuse of the catalyst, adding to the method's sustainability. organic-chemistry.org The reaction mechanism is believed to involve the copper-mediated formation of a diazo intermediate, which then undergoes cyclization to yield the nih.govrjpbr.comresearchgate.nettriazolo[1,5-a]pyridine product, an isomer of the target compound. organic-chemistry.org These copper-catalyzed methods demonstrate broad substrate applicability and can be integrated into one-pot syntheses directly from 2-acylpyridines and hydrazine. organic-chemistry.orgresearchgate.net

Table 2: Copper-Catalyzed Synthesis of Triazolopyridine Derivatives

Catalyst System Substrate Product Key Features Reference(s)
MCM-41-2N-Cu(OAc)₂ 2-Pyridine Ketone Hydrazones nih.govrjpbr.comresearchgate.netTriazolo[1,5-a]pyridines Heterogeneous, recyclable catalyst; uses air as oxidant organic-chemistry.org, scispace.com
Copper Catalyst Triazolopyridine & N-Tosylhydrazones 3-Benzylated Triazolopyridines C(sp²)-C(sp³) bond formation researchgate.net
Copper Catalysis N/A Terpyridine Triazole-based Analogs Crucial for arranging nitrogen atoms for desired spectroscopic properties upv.es
Oxidative Cyclization with Participation of Acetylene (B1199291) Triple Bonds

The involvement of an acetylene triple bond in the cyclization process provides a distinct pathway to the triazolopyridine core. One established method involves the reaction of terminal phenylacetylenes with 2-hydrazinylpyridines, followed by oxidative cyclization. beilstein-journals.org

A more recent and specific example is the synthesis of 3-methylphosphonylated nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines via a catalyst-free, 5-exo-dig type cyclization. beilstein-journals.org This reaction uses chloroethynylphosphonates as the acetylene-containing reactant, which are combined with commercially available 2-hydrazinylpyridines. The reaction proceeds smoothly at room temperature in the presence of a base like potassium carbonate in acetonitrile (B52724). This methodology has also been successfully applied to the synthesis of related benzo-fused systems, such as nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]quinolines and nih.govrjpbr.combenthamdirect.comtriazolo[3,4-a]isoquinolines. beilstein-journals.org

Table 3: Synthesis of 3-Methylphosphonylated nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines via 5-exo-dig Cyclization Reaction Conditions: 1 mmol of chloroethynylphosphonate, 1 mmol of 2-hydrazinylpyridine, 1 mmol K₂CO₃, in 5 mL CH₃CN at room temperature for 4 hours. beilstein-journals.org

Chloroethynylphosphonate 2-Hydrazinylpyridine Product Reference
Diisopropyl (2-chloroeth-1-yn-1-yl)phosphonate 2-Hydrazinylpyridine Diisopropyl ( nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate beilstein-journals.org
Dimethyl (2-chloroeth-1-yn-1-yl)phosphonate 2-Hydrazinyl-5-(trifluoromethyl)pyridine Dimethyl ((5-(trifluoromethyl)- nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridin-3-yl)methyl)phosphonate beilstein-journals.org

Condensation and Cyclization Reactions

This category of reactions involves the initial condensation of two precursor molecules to form an intermediate, which then undergoes an intramolecular cyclization to construct the final heterocyclic system.

Reaction of 2-Hydrazinopyridines with Aldehydes and Imidates

A highly practical and common route to nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines is the one-pot reaction between 2-hydrazinopyridine and various aldehydes. rsc.orgresearchgate.net This method is valued for its operational simplicity and atom economy. The reaction first involves the condensation of the hydrazine with the aldehyde to form a 2-pyridylhydrazone intermediate. mdpi.com This intermediate is then subjected to oxidative cyclization in the same pot to yield the desired product. researchgate.net Various oxidizing agents can be employed for the cyclization step. For instance, a green chemistry approach uses sodium hypochlorite as the oxidant with ethanol (B145695) as the solvent. mdpi.com

A related and efficient method involves the reaction of 2-hydrazinopyridines with ethyl imidates. researchgate.net This reaction proceeds under mild acidic conditions, typically using acetic acid at temperatures between 50-70 °C, to afford a diverse range of triazolopyridines in good yields. The rate of this reaction is influenced by the steric and electronic properties of both the hydrazine and imidate reactants. researchgate.net

Table 4: One-Pot Synthesis of nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Aldehydes

Aldehyde Oxidant/Conditions Product Key Features Reference(s)
Substituted Aromatic Aldehydes Room Temperature Substituted nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines Mild, efficient, atom-economic rsc.org
4-Benzyloxy-3-methoxybenzaldehyde Sodium Hypochlorite, Ethanol, RT 3-(4-(Benzyloxy)-3-methoxyphenyl)- nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridine Green chemistry approach mdpi.com
Reaction of N-(Phenylsulfonyl)benzohydrazonoyl Chloride with Pyridines

A specific and effective method for preparing 3-phenyl- nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridines involves the use of N-(phenylsulfonyl)benzohydrazonoyl chloride as a key reagent. oup.com The synthesis begins with the reaction of this hydrazonoyl chloride with a 2-unsubstituted pyridine (B92270). This generates an N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidate intermediate. Subsequent oxidation of this intermediate, for example with chloranil, leads to the formation of the desired 3-phenyl- nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridine in good yields. oup.com

When this reaction is performed with quinoline (B57606) or isoquinoline, it yields dihydrotriazolo intermediates. These intermediates can then be aromatized to the corresponding fused triazole systems through the thermal elimination of benzenesulfinic acid. oup.com The kinetics of the related reaction between benzenesulphonyl chloride and pyridines suggest a nucleophilic catalysis mechanism involving a sulphonylpyridinium intermediate. rsc.org

Annulation Approaches for Triazole and Pyrimidine (B1678525) Rings

Annulation, the process of building a new ring onto an existing one, is a fundamental strategy in heterocyclic synthesis. nih.govresearchgate.net For the synthesis of triazolopyrimidines, an analogous system, this can involve either the annulation of a 1,2,4-triazole (B32235) nucleus onto a pyrimidine ring or the annulation of a pyrimidine ring onto a 1,2,4-triazole structure. rjpbr.combenthamdirect.com

These principles can be extended to the synthesis of the nih.govrjpbr.combenthamdirect.comtriazolo[4,3-a]pyridine core. For example, a palladium-catalyzed addition of a hydrazide to 2-chloropyridine (B119429), followed by microwave-assisted dehydration, represents an annulation of the triazole ring onto the pyridine precursor. organic-chemistry.org This approach is efficient and demonstrates high chemoselectivity. organic-chemistry.org Conversely, one could envision building the pyridine ring onto a pre-functionalized 1,2,4-triazole, although the former approach is more commonly documented. These annulation strategies are versatile and form a cornerstone of methods for preparing fused heterocyclic systems. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs) for Triazolopyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. A mild and operationally simple one-pot synthesis of substituted mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridines has been developed using easily available 2-hydrazinopyridine and various substituted aromatic aldehydes. d-nb.inforsc.org This method is noted for its tolerance of a wide range of functional groups and provides a straightforward route to these biologically important heterocyclic derivatives at room temperature. d-nb.inforsc.org

While not leading directly to the pyridine analogue, a related three-component, one-pot synthesis has been effectively used to produce mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyrimidine derivatives. This reaction utilizes 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate, demonstrating the versatility of MCRs in constructing fused triazole heterocycles. mdpi.com

Synthesis of Specific 3-Phenyl-mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine Derivatives

The functionalization of the 3-phenyl- mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine core has led to the development of several classes of derivatives with significant biological potential.

Acetamide (B32628) Derivatives with 1,2,4-Oxadiazole (B8745197) Cycles

However, the synthesis of N-(substituted phenyl)acetamide groups on other heterocyclic systems, such as quinazolinylpiperidine-containing 1,2,4-triazoles, has been reported. rsc.org Similarly, various 1,2,4-oxadiazole derivatives have been synthesized from amidoximes and carboxylic acid esters or other activators. nih.gov A plausible, though not explicitly documented, route to the target compounds could involve the functionalization of a pre-formed 3-phenyl- mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine core. This might entail introducing a group that can be converted to an acetamide, followed by the construction of the 1,2,4-oxadiazole ring, or vice versa, using established chemical transformations.

Pyrazole-Substituted Triazolopyridines

The incorporation of a pyrazole (B372694) moiety into the mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine framework has been achieved through various synthetic strategies. One effective method involves the oxidative cyclization of 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines using iodobenzene diacetate under mild conditions. This approach provides a convenient route to 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)- mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridines in high yields. nih.gov

Another general strategy for creating triazole-pyrazole hybrids involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a versatile method for connecting pyrazole and triazole rings. nih.gov Although not specific to the 3-phenyl- mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine system, this "click chemistry" approach highlights a powerful tool for synthesizing such hybrid molecules. The synthesis of related pyrazolo[4,3-b]pyridines has also been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov

Starting MaterialReagentProductYieldRef
2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazinesIodobenzene diacetate3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)- mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridinesUp to 90% nih.gov
2-chloro-3-nitropyridinesArenediazonium tosylatespyrazolo[4,3-b]pyridines- nih.gov
3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursorsAlkynes (via CuAAC)Pyrazole-triazole hybrids28% to quantitative nih.gov

Sulfonamide Derivatives ofmdpi.comnih.govd-nb.infoTriazolo[4,3-a]pyridine

A series of novel mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine sulfonamides have been designed and synthesized. mdpi.comnih.gov The synthetic strategy involves the reaction of 2-chloropyridinesulfonyl chlorides with primary anilines to produce 2-chloro-N-(aryl)pyridinesulfonamides. The chlorine atom is then displaced by hydrazine hydrate, and subsequent cyclization with ortho-esters yields the desired mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridinesulfonamides. nih.gov

Reactant 1Reactant 2ProductRef
2-chloropyridinesulfonyl chloridesprimary anilines2-chloro-N-(aryl)pyridinesulfonamides nih.gov
2-chloro-N-(aryl)pyridinesulfonamideshydrazine hydrate2-hydrazinyl-N-(aryl)pyridinesulfonamides nih.gov
2-hydrazinyl-N-(aryl)pyridinesulfonamidesortho-esters mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridinesulfonamides nih.gov

Phosphonylatedmdpi.comnih.govd-nb.infoTriazolo[4,3-a]pyridines

A series of novel 3-methylphosphonylated mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridines have been synthesized through a catalyst-free 5-exo-dig-type cyclization. nih.govbeilstein-journals.org This reaction involves commercially available N-unsubstituted 2-hydrazinylpyridines and chloroethynylphosphonates. nih.govbeilstein-journals.org The process is carried out in acetonitrile at room temperature using potassium carbonate. d-nb.infobeilstein-journals.org The structures of the resulting phosphonylated triazolopyridines have been confirmed by various spectroscopic methods. d-nb.infobeilstein-journals.org

Reactant 1Reactant 2ConditionsProductYieldRef
2-HydrazinylpyridinesChloroethynylphosphonatesK₂CO₃, CH₃CN, rt, 4h3-Methylphosphonylated mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridinesQuantitative d-nb.info

Phenothiazine-Basedmdpi.comnih.govd-nb.infoTriazolo[4,3-a]pyridine Scaffolds

Novel hybrid molecules combining the phenothiazine (B1677639) scaffold with the mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine system have been designed and synthesized. researchgate.netresearchgate.net The synthesis is achieved in good yields through the oxidative cyclization of phenothiazine pyridylhydrazones. researchgate.netresearchgate.net This approach has led to compounds such as 3-( mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridin-3-yl)-10-ethyl-7-phenyl-10H-phenothiazine. mdpi.com Molecular docking studies of these hybrids have provided insights into their potential biological interactions. researchgate.net

PrecursorReaction TypeProductRef
Phenothiazine pyridylhydrazonesOxidative cyclizationPhenothiazine-based mdpi.comnih.govd-nb.infotriazolo[4,3-a]pyridine scaffolds researchgate.netresearchgate.net

Reaction Conditions and Yield Optimization

Optimizing reaction conditions such as temperature, solvent, and catalyst, along with understanding the electronic and steric influences of reactants, is paramount for achieving high yields and purity in the synthesis of 3-phenyl- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine and its analogs.

A mild and operationally simple one-pot synthesis involves the reaction of 2-hydrazinopyridine with various substituted aromatic aldehydes. rsc.org This functional group-tolerant and atom-economic method proceeds at room temperature and provides facile access to a range of derivatives. rsc.org For instance, an oxidative cyclization of a hydrazine intermediate, formed in situ from 2-hydrazinopyridine and 4-benzyloxy-3-methoxybenzaldehyde, yields the corresponding triazolopyridine in 73% yield using sodium hypochlorite in ethanol at room temperature. mdpi.comresearchgate.net

Another prominent one-pot approach is a three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.comnih.gov This method has been optimized to produce multisubstituted mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyrimidines, a related and important class of derivatives. nih.gov

Furthermore, a green and efficient one-pot strategy utilizes a visible light-mediated desulfurization-cyclization reaction between 2-hydrazinopyridine and isothiocyanates. acs.orgacs.org This protocol employs an organic photocatalyst, Rhodamine 6G, under blue light irradiation at room temperature, avoiding the need for metal catalysts and harsh reagents. acs.orgacs.org This method demonstrates the successful synthesis of 3-amino- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine derivatives in good to excellent yields. acs.org

ReactantsMethodCatalyst/ReagentSolventConditionsYield (%)Reference
2-Hydrazinopyridine, Aromatic AldehydesOne-pot oxidative cyclizationTCCADCMRoom Temp.85-94 researchgate.net
2-Hydrazinopyridine, Phenyl isothiocyanateVisible-light photocatalysisRhodamine 6GEthanolBlue LED, r.t.89 acs.orgacs.org
5-Amino-1-phenyl-1H-1,2,4-triazole, Aldehyde, Ethyl acetoacetateThree-component reactionAPTS (10 mol%)EthanolReflux58-80 mdpi.comnih.gov
2-Hydrazinopyridine, 4-Benzyloxy-3-methoxybenzaldehydeOne-pot oxidative cyclizationSodium hypochloriteEthanolRoom Temp., 3h73 mdpi.com

Table 1: Comparison of One-Pot Synthetic Procedures for mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine Derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scielo.org.za The synthesis of mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridines and related triazoles has significantly benefited from this technology. rsc.orgresearchgate.net

One efficient microwave-assisted route involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a dehydration step in acetic acid under microwave irradiation. organic-chemistry.org This method provides a convenient pathway to the desired triazolopyridine core. organic-chemistry.org

In another application, novel 8-chloro- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine derivatives containing a hydrazone moiety were synthesized in a multi-step reaction where the final cyclization was performed under microwave conditions (150 W, 78°C). researchgate.net This approach not only shortened the reaction time but also increased the product yield. researchgate.net Studies comparing microwave-assisted synthesis with conventional heating for various 1,2,4-triazole derivatives consistently show that microwave irradiation is significantly faster, sometimes reducing reaction times from hours to minutes or even seconds, while providing remarkable yields. scielo.org.zarsc.org For example, the synthesis of certain 1,2,4-triazole derivatives required several hours by conventional methods, whereas microwave-assisted synthesis was completed in just 33–90 seconds with yields around 82%. rsc.org

ReactantsMethodConditionsTimeYield (%)Reference
Hydrazide, 2-ChloropyridinePd-catalyzed addition, MW dehydrationAcetic acid, MW-- organic-chemistry.org
8-Chloro- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine intermediate, Aldehydes/KetonesHydrazone formation and cyclizationEthanol, MW (150 W, 78°C)10 minHigh researchgate.net
4-Amino-5-thioxo-1,2,4-triazole, Benzoic acidsCyclization with POCl₃MW (250 W), 140°C5-15 min~74 scielo.br
4-Amino-5-(methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivativesVarious transformationsMW (300 W), 130°C20 min> Conventional scielo.org.za

Table 2: Examples of Microwave-Assisted Syntheses of Triazole Derivatives.

The choice of solvent and reaction temperature are critical parameters that can profoundly influence the reaction rate, yield, and even the course of a reaction. In the synthesis of mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridines, these effects are well-documented.

For the visible-light-mediated synthesis of 3-amino- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridines, ethanol was identified as the optimal solvent, providing a product yield of 89% at room temperature. acs.org When ethanol was replaced with other solvents like acetonitrile (MeCN) or dimethylformamide (DMF), the reaction yield decreased significantly. acs.org This highlights the specific role of the protic solvent in facilitating the reaction pathway.

In other synthetic approaches, different solvents and temperatures are favored. For a three-component synthesis of mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyrimidine derivatives, the best yield was achieved by refluxing the reactants in ethanol. nih.gov Conversely, a one-pot oxidative cyclization using trichloroisocyanuric acid (TCCA) as the oxidant proceeds smoothly at room temperature in dichloromethane (DCM). researchgate.net The synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine via oxidative ring closure also occurs efficiently at room temperature in ethanol. mdpi.com

A study on the related tetrahydrodipyrazolo pyridine synthesis found that polar solvents generally give better results than nonpolar ones, with ethanol providing a 97% yield under reflux conditions (76°C), which was determined to be the optimum temperature. researchgate.net This demonstrates a clear dependence of reaction efficiency on both solvent polarity and temperature. researchgate.net The synthesis of various triazolo[4,3-a]pyrazine derivatives has been reported under a range of temperatures, from -20°C to 80°C, using solvents such as acetonitrile and methanol, depending on the specific reaction step. nih.gov

Synthesis MethodOptimal SolventOptimal TemperatureObservationsReference
Visible-light photocatalysisEthanolRoom TemperatureYields significantly drop in MeCN or DMF. acs.org
Three-component reactionEthanolReflux (~78°C)Optimized condition for best yield. nih.gov
One-pot oxidative cyclizationDichloromethaneRoom TemperatureReaction proceeds smoothly under mild conditions. researchgate.net
Tetrahydrodipyrazolo pyridine synthesisEthanol76°C (Reflux)Nonpolar solvents gave lower yields. Higher temps decreased efficiency. researchgate.net
Multi-step triazolo[4,3-a]pyrazine synthesisAcetonitrile, Methanol-20°C to 80°CTemperature and solvent vary significantly depending on the reaction step. nih.gov

Table 3: Influence of Solvent and Temperature on the Synthesis of mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyridine and Related Heterocycles.

The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on the reactants can have a substantial impact on reaction yields and rates.

In the visible-light-catalyzed synthesis from 2-hydrazinopyridine and substituted phenyl isothiocyanates, the electronic properties of the substituents on the phenyl ring had a negligible effect on the reaction outcome. acs.org Derivatives with both electron-donating groups (EDG) like -OCH₃ and electron-withdrawing groups (EWG) like -CF₃ and -CN were obtained in high yields (84-86%). acs.org However, steric hindrance played a more critical role. Substrates with bulky 2,6-dimethyl or 2,4,6-trimethyl substituents on the phenyl ring resulted in significantly reduced yields. acs.orgacs.org

Similarly, a one-pot oxidative cyclization of 2-hydrazinopyridine with various aromatic aldehydes showed that the yields were generally not influenced by the electronic nature of the substituents on the aldehyde's aromatic ring. researchgate.net This tolerance for a wide range of functional groups makes the method broadly applicable.

The synthesis of a series of ethyl multisubstituted-1,5-dihydro- mdpi.comacs.orgrsc.orgtriazolo[4,3-a]pyrimidine-6-carboxylates also demonstrated compatibility with a wide range of aromatic aldehydes containing both electron-donating and electron-withdrawing substituents, with yields ranging from 58% to 80%. nih.gov This indicates that for many of the developed synthetic routes, electronic effects are less prohibitive than severe steric hindrance.

Reactant SubstituentEffect on YieldSynthesis MethodReference
Electronic Effects
Phenyl isothiocyanates with EDG or EWGNegligible effect; yields remained high (84-91%).Visible-light photocatalysis acs.org
Aromatic aldehydes with EDG or EWGGenerally not influenced by the nature of the substituents.One-pot oxidative cyclization researchgate.net
Aromatic aldehydes with EDG or EWGCompatible with a wide range, yields from 58-80%.Three-component reaction nih.gov
Steric Effects
Phenyl isothiocyanates with 2,6-dimethyl substituentsSignificant reduction in yield due to steric hindrance.Visible-light photocatalysis acs.orgacs.org

Table 4: Impact of Electronic and Steric Properties of Reactants on Yield.

Chemical Transformations and Derivatization Strategies of the 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine Core

Functionalization of the Triazolo[4,3-a]pyridine Ring System

The fused heterocyclic system of 3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine offers multiple sites for functionalization, allowing for the introduction of diverse substituents to modulate its physicochemical and biological properties.

Direct C-H activation has emerged as a powerful and atom-economical tool for forging carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For the nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine core, this strategy has been successfully applied to introduce aryl and heteroaryl moieties.

Research has demonstrated that a copper-catalyzed direct C-H (hetero)arylation of the parent nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine can be achieved to synthesize 3-aryl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridines. researchgate.net This method is significant as it streamlines the synthesis of these compounds, which have shown potential as deep-blue emitting materials for organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, palladium catalysis has been explored for the arylation of this ring system. A computational study using Density Functional Theory (DFT) investigated the mechanisms of palladium-catalyzed divergent arylation. nih.gov The study revealed that the reaction's regioselectivity can be controlled by the choice of base. When a strong base like tert-butoxide is used, cross-coupling occurs at the C7-position of the pyridine (B92270) ring. nih.gov In contrast, a weak base can divert the reaction to the C3-position of the triazole ring. nih.gov The proposed mechanism for C7 arylation involves the deprotonation of the C7-H by the strong base, followed by reaction with the palladium catalyst. nih.gov

Table 1: Examples of Direct C-H Arylation of the nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine Scaffold

Catalyst SystemPositionCoupling PartnerProduct TypeRef
Cu-catalystC3(Hetero)aryl source3-(Hetero)aryl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine researchgate.net
Pd-catalyst / Strong BaseC7Aryl source7-Aryl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine nih.gov
Pd-catalyst / Weak BaseC3Aryl source3-Aryl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine nih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated heterocyclic systems. In the context of the 3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine core, introducing a halogen atom, typically at the C8 position, provides a handle for subsequent derivatization via nucleophilic displacement.

The chlorine atom on derivatives such as 8-chloro-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine can be readily displaced by various nucleophiles. ucl.ac.uk While specific examples on this exact scaffold are limited in readily available literature, studies on closely related systems, such as 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, provide valuable insights. In this related system, the chloro group is displaced by a wide range of nucleophiles, including amines, alkoxides, and soft carbon nucleophiles derived from active methylene (B1212753) compounds. documentsdelivered.com Similarly, the reactivity of halopyridines in SNAr reactions is well-established, where amines and other nucleophiles can displace a halide from the 2- or 4-positions. youtube.comsci-hub.se The reaction mechanism typically involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity. youtube.com

Interestingly, under certain conditions, nucleophilic substitution on related systems like nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyrazines can proceed via an unusual tele-substitution pathway, where the nucleophile attacks a remote position, leading to rearrangement. ucl.ac.uk

Table 2: Potential Nucleophilic Displacement Reactions on Halo-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine

Halogenated SubstrateNucleophile TypePotential Product
8-Chloro-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridineAmines (R-NH₂)8-(Alkyl/Arylamino)-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine
8-Chloro-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridineAlkoxides (R-O⁻)8-Alkoxy-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine
8-Chloro-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridineThiolates (R-S⁻)8-(Alkyl/Arylthio)-3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine

While direct functionalization of the fused heterocyclic ring is common, modifying the pendant 3-phenyl group offers another avenue for structural diversification. However, direct electrophilic substitution on the phenyl ring of the intact 3-phenyl- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine core can be challenging. The fused triazolopyridine system is generally electron-deficient, which can deactivate the attached phenyl ring towards common electrophilic aromatic substitution reactions like nitration or halogenation. nih.govdoaj.org Often, electrophilic attack occurs preferentially on the more activated positions of the heterocyclic core itself. nih.govdoaj.org

Consequently, a more prevalent and reliable strategy involves the synthesis of the target molecule from a pre-functionalized phenyl precursor. This approach allows for the introduction of a wide array of substituents onto the phenyl ring with well-defined regiochemistry. Numerous studies report the synthesis of nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine and pyrazine (B50134) derivatives where substituted benzaldehydes or benzohydrazides are used as starting materials. researchgate.netnih.govnih.gov For example, the synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine was achieved through the oxidative ring closure of the corresponding substituted hydrazine (B178648) intermediate. researchgate.net This bottom-up approach provides access to derivatives with diverse electronic and steric properties on the phenyl ring, which has been shown to be critical for modulating biological activity. nih.gov

Rearrangement Reactions

Rearrangement reactions provide pathways to isomeric scaffolds that might otherwise be difficult to synthesize directly. These transformations can significantly alter the shape and electronic properties of the core structure.

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for 1,2,4-triazole (B32235) systems. wikipedia.orgbenthamscience.comresearchgate.net For the nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine system, this rearrangement provides a key pathway to the thermodynamically more stable nih.govnih.govwikipedia.orgtriazolo[1,5-a]pyridine isomers. beilstein-journals.org

This transformation can be facilitated by heat or, more commonly, under acidic or basic conditions. benthamscience.combeilstein-journals.orgnih.gov The accepted mechanism under acidic conditions involves protonation of a ring nitrogen, followed by a ring-opening step to yield a transient, open-chain intermediate. nih.gov Subsequent bond rotation and ring-closure at a different nitrogen atom, followed by deprotonation, leads to the rearranged isomeric product. nih.gov For instance, it has been shown that boiling a nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridine derivative in a reaction mixture that contains eliminated hydrogen chloride can promote a Dimroth-like rearrangement to the corresponding nih.govnih.govwikipedia.orgtriazolo[1,5-a]pyridine. beilstein-journals.org The presence of electron-withdrawing groups, such as a nitro group on the pyridine ring, can also facilitate this rearrangement. beilstein-journals.orgresearchgate.net

The two isomeric series, nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridines and nih.govnih.govwikipedia.orgtriazolo[1,5-a]pyridines, often exhibit distinct physical and chemical properties, including differences in melting points, NMR chemical shifts, and UV absorption spectra, making the Dimroth rearrangement a crucial consideration in the synthesis and characterization of these compounds. benthamscience.com

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the key structural motifs of 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine compounds. The characteristic frequencies of the fused triazolopyridine ring system and the phenyl substituent are readily identified, confirming the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of the 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine scaffold is characterized by vibrations arising from both the fused heterocyclic system and the phenyl ring. While specific data for the unsubstituted parent compound is not extensively detailed in the reviewed literature, analysis of its derivatives provides a clear picture of the expected spectral features.

Key vibrations include C-H stretching from the aromatic rings, typically observed above 3000 cm⁻¹. The high-wavenumber region also reveals information about the purity and potential intermolecular interactions. The fingerprint region (below 1650 cm⁻¹) is particularly informative, containing C=N and C=C stretching vibrations of the triazole and pyridine (B92270) rings, as well as the phenyl group. For instance, in a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a related compound, in-plane bending vibrations associated with the heterocyclic core were identified.

Detailed findings for a substituted derivative, 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine, show characteristic absorption bands that can be assigned to the core structure and its substituents. rsc.org

Table 1: FTIR Spectral Data for 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine rsc.org

Wavenumber (cm⁻¹)IntensityPotential Assignment
3232weak, broadAromatic C-H Stretch
2931weak, broadAliphatic C-H Stretch (methoxy/benzyloxy)
1605weakC=C/C=N Aromatic Ring Stretch
1527mediumC=C/C=N Aromatic Ring Stretch
1479mediumC=C/C=N Aromatic Ring Stretch
1370mediumC-H Bending
1256very strongAryl Ether C-O Stretch (asymmetric)
1228strongAryl Ether C-O Stretch (symmetric)

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to FTIR, as different selection rules apply. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and non-polar bonds. For the 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine structure, this is especially true for the symmetric breathing modes of the phenyl and fused pyridine rings.

While specific FT-Raman data for the parent phenyl-substituted compound is not detailed in the available literature, studies on the related 1,2,4-triazolo[4,3-a]pyridin-3-amine show that vibrations of the fused ring system are clearly observable. For this compound, an in-plane bending vibration was observed at 1423 cm⁻¹ in the Raman spectrum. This suggests that FT-Raman is highly effective for characterizing the skeletal modes of the triazolopyridine core. The symmetric C-C stretching vibrations of the phenyl ring, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine compounds, providing precise information about the hydrogen, carbon, and (where applicable) phosphorus atoms in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectra provide detailed information on the number, environment, and connectivity of protons in the molecule. For 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine, the protons on the pyridine and phenyl rings resonate in the aromatic region, typically between 6.8 and 8.6 ppm. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on either ring.

Research has provided detailed ¹H NMR data for the parent compound and a variety of its substituted derivatives, illustrating the electronic effects of different functional groups. evitachem.com The proton at position 5 of the pyridine ring is often the most downfield-shifted proton of the heterocyclic system due to the electronic effects of the adjacent fused triazole ring.

Table 2: Selected ¹H NMR Spectral Data for 3-Phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine and Derivatives (400 MHz, CDCl₃) evitachem.com

CompoundChemical Shift (δ, ppm) and Multiplicity
3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine8.56 (d, J=7.0 Hz, 1H), 7.91 (d, J=6.5 Hz, 2H), 7.81 (d, J=9.3 Hz, 1H), 7.59-7.65 (m, 3H), 7.30 (ddd, J=9.3, 6.5, 1.1 Hz, 1H), 6.91 (td, J=6.8, 1.1 Hz, 1H)
3-(p-tolyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine8.26 (d, J=7.1 Hz, 1H), 7.82 (d, J=9.3 Hz, 1H), 7.72 (d, J=8.2 Hz, 2H), 7.39 (d, J=7.9 Hz, 2H), 7.24-7.29 (m, 1H), 6.85 (t, J=6.4 Hz, 1H), 2.47 (s, 3H)
3-(4-chlorophenyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine8.24 (d, J=7.1 Hz, 1H), 7.85 (d, J=9.3 Hz, 1H), 7.79 (d, J=8.7 Hz, 2H), 7.57 (d, J=8.6 Hz, 2H), 7.28-7.32 (m, 1H), 6.90 (t, J=6.8 Hz, 1H)
3-(4-bromophenyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine8.25 (d, J=7.1 Hz, 1H), 7.84 (d, J=9.3 Hz, 1H), 7.73 (d, J=8.7 Hz, 2H), 7.69 (d, J=8.7 Hz, 2H), 7.28-7.32 (m, 1H), 6.90 (t, J=6.8 Hz, 1H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system which are not observable by ¹H NMR. The chemical shifts are indicative of the carbon atom's hybridization and electronic environment. The carbons of the triazolopyridine core typically resonate between approximately 110 and 151 ppm. rsc.orgevitachem.com

The carbons directly involved in the ring fusion (C-8a) and attached to the triazole nitrogens (C-3 and C-5) show distinct chemical shifts. The chemical shift of C-3 is particularly sensitive to the nature of the substituent at that position.

Table 3: Selected ¹³C NMR Spectral Data for 3-Phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine and Derivatives (100 or 126 MHz, CDCl₃) rsc.orgevitachem.com

CompoundChemical Shift (δ, ppm)
3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine150.7, 145.8, 132.6, 129.6, 127.2, 125.6, 124.7, 122.5, 117.2, 114.7
3-(m-tolyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine150.4, 146.8, 139.2, 130.9, 129.1, 128.9, 127.1, 126.4, 125.0, 122.7, 116.5, 114.2, 21.4
3-(3-chlorophenyl)- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine150.8, 145.5, 135.4, 130.7, 130.4, 128.5, 128.3, 127.4, 126.3, 122.5, 117.0, 114.7
8-chloro-3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine148.6, 148.3, 131.6, 130.0, 129.5, 128.3, 127.9, 127.2, 125.3, 114.4

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonylated Derivatives

For derivatives of 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine that have been functionalized with phosphorus-containing groups, such as phosphonates, ³¹P NMR is an essential characterization tool. This technique is highly specific to the phosphorus nucleus and provides a direct probe of its chemical environment, with a wide chemical shift range that minimizes signal overlap.

While literature detailing the ³¹P NMR of phosphonylated 3-phenyl- rsc.orgoup.comevitachem.comtriazolo[4,3-a]pyridine is scarce, data from closely related phosphonate-functionalized triazole isomers can be used for illustration. The synthesis and characterization of 5-phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride, which features a phenyl-triazole core linked to a phosphonic acid, provides a relevant example. The ³¹P NMR spectrum shows a single resonance characteristic of the phosphonic acid group.

Table 4: NMR Spectral Data for 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride (in DMSO-d₆)

Spectroscopy TypeChemical Shift (δ, ppm) and Multiplicity
¹H NMR (300 MHz)8.51 (s, 1H), 7.93 (d, 2H), 7.67 (m, 3H), 4.82 (m, 2H), 2.52 (m, 2H)
¹³C NMR (75.5 MHz)146.7, 131.3, 129.4, 128.3, 125.5, 121.9, 45.4, 30.5 (d, JCP = 134.5 Hz)
³¹P NMR (121.5 MHz)20.17

The observed ³¹P chemical shift of 20.17 ppm is within the expected range for phosphonic acids and confirms the successful introduction of the phosphorus-containing moiety.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine derivatives, as well as for gaining insights into their fragmentation patterns, which aids in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like many triazolopyridine derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For triazolopyridine compounds, ESI-MS is often used in positive ion mode to detect the protonated molecule [M+H]⁺. This technique has been successfully applied to characterize various novel triazolo[4,3-a]pyrazine derivatives, confirming their molecular weights. nih.gov For instance, in the characterization of a series of these compounds, ESI-MS was used to determine the mass-to-charge ratio (m/z) of the protonated molecules, providing crucial evidence for their successful synthesis. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can provide valuable structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the characterization of a 3-(4-(benzyloxy)-3-methoxyphenyl)- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine, HRMS was instrumental in confirming its identity and purity. The experimentally determined m/z value for the protonated molecule [M+H]⁺ was found to be 334.1553, which is in excellent agreement with the calculated value of 334.1556 for the molecular formula C₂₀H₂₀N₃O₂. mdpi.com This level of accuracy provides strong support for the proposed structure. Similarly, HRMS has been used to confirm the structures of other triazolopyridine derivatives. nih.govnih.gov

Table 1: HRMS Data for a Representative 3-Substituted- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
3-(4-(benzyloxy)-3-methoxyphenyl)- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridineC₂₀H₂₀N₃O₂334.1556334.1553 mdpi.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure and information about the crystalline form of a substance.

Single Crystal X-ray Diffraction for Molecular Structure Confirmation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for the unambiguous determination of the molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles.

For a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, single crystal XRD studies revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis provided detailed information about the unit cell dimensions and the conformation of the molecule within the crystal lattice. nih.gov The dihedral angle between the pyridine and triazole rings was determined to be nearly planar, a key structural feature. nih.gov Such detailed structural information is invaluable for understanding the properties and reactivity of these compounds. While specific crystallographic data for 3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine is not provided in the search results, the methodology applied to its amino derivative illustrates the power of this technique. The structures of other substituted triazolopyridine derivatives have also been confirmed using this method. mdpi.comresearchgate.net

Table 2: Crystallographic Data for a Representative mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine Derivative

Parameter1,2,4-triazolo[4,3-a]pyridin-3-amineReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)5.5666 nih.gov
b (Å)12.6649 nih.gov
c (Å)16.8190 nih.gov
β (°)99.4340 nih.gov

Powder X-ray Diffraction for Sample Homogeneity

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle. The resulting diffractogram is a fingerprint of the crystalline phases present in the sample.

A primary application of PXRD in the context of 3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine compounds is to assess the homogeneity of a bulk sample and to confirm that it consists of a single crystalline phase. This is often done by comparing the experimental powder pattern to a pattern simulated from single crystal X-ray diffraction data. nih.gov A good match between the experimental and simulated patterns indicates that the bulk sample is of the same crystalline form as the single crystal used for structure determination. nih.gov This is crucial for ensuring that the properties measured for the bulk material are representative of the determined crystal structure.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. These methods can provide information about melting point, thermal stability, and decomposition pathways.

For a closely related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, Differential Scanning Calorimetry (DSC) was used to accurately determine its melting point to be 120.3 ± 0.2 °C. mdpi.com The DSC thermogram also revealed that the compound undergoes thermal degradation at 142.5 °C after melting. mdpi.com Thermogravimetric analysis (TGA) is another valuable technique that measures the change in mass of a sample as it is heated. libretexts.org TGA can be used to identify the temperatures at which volatile components are lost, providing insights into the thermal stability and decomposition mechanism of a compound. While specific thermal analysis data for 3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridine was not found in the provided search results, the application of these techniques to similar heterocyclic compounds demonstrates their utility in characterizing the thermal properties of this class of molecules.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of compounds like 3-Phenyl- academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine derivatives. The analysis involves heating a small quantity of the substance on a precision balance at a controlled rate and recording the weight loss.

The resulting TGA curve plots mass loss against temperature, revealing key information such as the temperatures at which decomposition events occur, the presence of volatile solvents or water, and the amount of residual mass at the end of the analysis. nih.gov For hydrated compounds, the initial weight loss step is typically associated with the release of water molecules, followed by the decomposition of the organic ligand itself at higher temperatures. nih.gov

In the context of energetic materials derived from the academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine framework, TGA is instrumental in assessing thermal stability, a critical parameter for their safe handling and performance. For instance, a study on 5-Imino-6,8-dinitro-2,3,5,6-tetrahydro- academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridin-3-amine, a related derivative, demonstrated its high thermal stability with a decomposition temperature (Td) of 337 °C, indicating a robust molecular structure. researchgate.net

Table 1: Representative Thermal Decomposition Data for a academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine Derivative

Compound Decomposition Temperature (Td) Analysis Method

This table presents data for a related derivative to illustrate the application of TGA.

Electrochemical Analysis

Electrochemical methods are vital for probing the redox properties of molecules, providing information about their electron-donating or -accepting capabilities. These properties are directly related to the electronic structure, specifically the energy levels of the frontier molecular orbitals.

Cyclic Voltammetry (CV) and Energy Level Determination

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of electroactive species. In a CV experiment, the potential applied to a working electrode is swept linearly from a start potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For triazolo-heterocyclic systems, CV reveals the potentials at which oxidation and reduction processes occur. Often, these compounds exhibit irreversible oxidation and reduction waves, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. academicjournals.orgturkjps.org These processes are frequently diffusion-controlled, meaning the rate is governed by the transport of the analyte to the electrode surface. turkjps.org

A key application of CV is the experimental determination of HOMO and LUMO energy levels. The onset potentials of the first oxidation (Eox, onset) and first reduction (Ered, onset) peaks are used for this calculation. By referencing these potentials against a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the energy levels can be estimated using the following empirical formulas: researchgate.net

EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]

ELUMO (eV) = - [Ered, onset vs Fc/Fc⁺ + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc⁺ standard relative to the vacuum level. researchgate.net The difference between the HOMO and LUMO levels provides the electrochemical energy gap, which is a crucial parameter for electronic materials.

Table 2: Parameters Determined from Cyclic Voltammetry

Parameter Symbol Information Derived
Onset Oxidation Potential Eox, onset Used to calculate the HOMO energy level.
Onset Reduction Potential Ered, onset Used to calculate the LUMO energy level.

This table outlines the key parameters obtained from CV for the determination of frontier orbital energies.

Optical Spectroscopy

Optical spectroscopy techniques, including UV-Vis absorption and fluorescence, are essential for characterizing the photophysical properties of 3-Phenyl- academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine compounds. These methods probe the electronic transitions within the molecule upon interaction with light.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.

For compounds based on the academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine core, the absorption spectrum typically reveals distinct bands arising from different electronic transitions. nih.gov A characteristic spectral pattern for these coupled π-ring systems includes a strong, complex absorption band in the 200–400 nm range. nih.gov This high-energy band is generally attributed to π-π* transitions within the aromatic rings. A second, weaker absorption band may appear at longer wavelengths (400–600 nm), which can be associated with intramolecular charge-transfer (ICT) transitions. nih.govscholaris.ca The exact position and intensity of these bands are sensitive to the nature and position of substituents on the phenyl and triazolopyridine rings.

Table 3: Representative UV-Vis Absorption Data for a academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine Analog

Compound Absorption Maxima (λmax) Transition Type Solvent
1,2,4-Triazolo[4,3-a]pyridin-3-amine 200-400 nm (strong) π-π* Not Specified

Data from a closely related analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine, illustrates the typical absorption profile. nih.gov

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light, or fluorescence, is typically at a longer wavelength (lower energy) than the absorbed light.

The fluorescence properties of triazolopyridine derivatives are highly dependent on their molecular structure, including the nature of substituents and the presence of heteroatoms. sci-hub.seresearchgate.net For example, phenyl-substituted 1,2,3-triazolo[1,5-a]pyridines have been reported to exhibit low relative fluorescence intensities. sci-hub.se In contrast, other derivatives can act as efficient sensitizers for the luminescence of rare-earth ions like Terbium (Tb³⁺), where the organic ligand absorbs energy and transfers it to the metal ion, which then emits its characteristic light. researchgate.net Some related pyrazolo-triazole compounds display weak blue-green photoluminescence in solution, with emission maxima in the range of 494–518 nm. scholaris.ca This fluorescence can be dramatically enhanced upon protonation, suggesting potential applications as sensors. scholaris.ca

Table 4: Representative Fluorescence Data for Related Triazolo-Heterocyclic Compounds

Compound Family Excitation Max (λex) Emission Max (λem) Key Observation
1,2,3-Triazolo[1,5-a]pyridine esters 350-394 nm 458-560 nm Fluorescence intensity is sensitive to substituents. sci-hub.se

This table presents data from related heterocyclic systems to illustrate the range of fluorescent behaviors.

The Stokes shift is the difference between the maximum wavelength of absorption (λabs) and the maximum wavelength of emission (λem). It is a fundamental parameter in fluorescence spectroscopy that quantifies the energy loss between absorption and emission. libretexts.org This energy loss occurs due to non-radiative processes, such as vibrational relaxation and solvent reorientation around the molecule in the excited state, before fluorescence occurs. libretexts.org

The Stokes shift is most accurately expressed in terms of energy or wavenumber (cm⁻¹) to provide a value that is independent of the wavelength. The calculation is performed as follows: researchgate.net

Stokes Shift (cm⁻¹) = (1 / λabs) - (1 / λem)

Where wavelengths are in cm, or more commonly:

Stokes Shift (cm⁻¹) = [ (10⁷ / λabs in nm) - (10⁷ / λem in nm) ] researchgate.net

A large Stokes shift is often desirable for applications in fluorescence imaging and sensors, as it minimizes the overlap between absorption and emission spectra, thereby improving signal-to-noise ratios. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, significant Stokes shifts have been measured, indicating substantial geometric or electronic rearrangement in the excited state. nih.gov

Table 5: Stokes Shift Data for a academicjournals.orgturkjps.orgibg.edu.trtriazolo[4,3-a]pyridine Analog

Compound Ring System Stokes Shift (cm⁻¹)
1,2,4-Triazolo[4,3-a]pyridin-3-amine Triazole Ring 9410

Data from a closely related analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov

Computational and Theoretical Chemistry Studies on 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine and its analogs at the electronic level.

Density Functional Theory (DFT) for Geometrical and Vibrational Analysis

Density Functional Theory (DFT) has been widely employed to investigate the structural and spectroscopic properties of triazolopyridine derivatives. nih.gov By using methods such as B3LYP with basis sets like 6-311G(2d,2p), researchers can accurately predict the molecular geometry of these compounds. nih.gov For instance, studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown that the triazolopyridine system is nearly planar, with a small dihedral angle between the pyridine (B92270) and triazole rings. nih.gov These calculations often show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

DFT is also instrumental in analyzing the vibrational spectra (FTIR and FT-Raman) of these molecules. nih.gov The calculated vibrational frequencies and their assignments, based on Potential Energy Distribution (PED) analysis, help in the interpretation of experimental spectra, confirming the molecular structure and the presence of specific functional groups. nih.gov Furthermore, thermodynamic properties such as heat capacity, entropy, and enthalpy can be calculated from the vibrational analyses, providing a deeper understanding of the compounds' stability. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to study the stability of molecules arising from charge delocalization and hyperconjugative interactions. nih.govresearchgate.net In the context of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives, NBO analysis reveals significant intramolecular and intermolecular interactions that contribute to their stability. researchgate.net

For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, NBO analysis has been used to understand the stability conferred by N-H···N hydrogen bonds. nih.gov The analysis of donor-acceptor interactions within the molecule provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the electronic properties and reactivity of these compounds. researchgate.net The calculated stabilization energies from NBO analysis quantify the strength of these electronic interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in rational drug design, allowing for the prediction of how these compounds might interact with biological targets.

Ligand-Protein Interaction Analysis (e.g., with SMO, COX-2, c-Met, VEGFR-2, tubulin, Bromodomains, mGluR2)

Molecular docking simulations are frequently used to predict the binding modes and affinities of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives with various protein targets implicated in diseases like cancer.

Smoothened (SMO): Derivatives of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine have been identified as potent inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov Molecular modeling suggests that the triazolopyridine scaffold plays a crucial role in binding to SMO. nih.gov For example, compound A11, a derivative, has shown significant inhibitory activity against both wild-type and mutant forms of SMO. nih.gov

Other Kinases and Enzymes: The versatile scaffold of triazolopyridine has been explored for its potential to inhibit other key proteins in cancer progression. For instance, docking studies have been performed on related triazole-pyridine hybrids against Aurora B kinase, revealing good binding affinities. acs.org Similarly, new pyridyl-1,2,4-triazole derivatives have been docked into the EGFR active site, showing various binding modes. ekb.eg While specific docking studies of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine with COX-2, c-Met, VEGFR-2, tubulin, Bromodomains, and mGluR2 are not extensively reported in the provided results, the general applicability of this scaffold for kinase inhibition suggests its potential as a template for designing inhibitors for these targets as well.

Table 1: Molecular Docking Results of Selected Triazolopyridine Derivatives

Compound/DerivativeProtein TargetDocking Score (kcal/mol)Key Interactions
Compound A11 (SMO Inhibitor)Smoothened (SMO)Not explicitly stated, but showed competitive bindingInteraction with the triazolopyridine ring is crucial. nih.gov
Triazolyl-pyridine Hybrid (Aurora B Kinase Inhibitor)Aurora B Kinase (4AF3)-7.2 to -10.5H-bonds, π-π, and π-sigma interactions with residues like Tyr156, Lys106, and Leu83. acs.org
Pyridyl-1,2,4-triazole-thioglycosideEGFRGood binding affinities reportedVarious binding modes observed. ekb.eg

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides, a pharmacophore model was developed to screen a virtual library of compounds for potential antimalarial activity. nih.gov This approach, combined with molecular docking, successfully identified hits with good pharmacophoric fit values, leading to the synthesis of compounds with in vitro antimalarial activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the interactions in a biological environment. While specific MD simulation studies for 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine were not detailed in the provided search results, this technique is a standard and powerful tool in computational drug design. It is often used to validate docking results and to study the stability of the ligand in the binding pocket of the protein. For other complex heterocyclic systems, MD simulations have been used to assess the stability of ligand-protein interactions and to understand the conformational changes that may occur upon binding.

Virtual Screening Approaches

Virtual screening has emerged as a powerful computational technique to identify and optimize novel compounds based on the unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold for various therapeutic targets. This approach allows for the rapid, in-silico assessment of large compound libraries, prioritizing candidates for synthesis and further biological evaluation.

One notable application involved a structure-based virtual screening targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) active site. This effort identified a hit compound, designated VS9, which featured the unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine core—a previously underexplored chemotype for this target. unito.it Subsequent in-silico-guided design and optimization of analogues led to the development of compounds with sub-micromolar potency. unito.it For these derivatives, molecular dynamics simulations suggested that the N1 atom of the triazole ring is crucial for coordinating with the heme iron atom within the enzyme's active site. unito.it The presence of a hydrophobic substituent was also identified as fundamental for the interaction. unito.it

In a different context, a series of 3-phenyl- unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives were designed and synthesized as potential inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in colorectal carcinoma. nih.gov Molecular modeling studies indicated that the triazolopyridine ring plays a significant role in binding to the SMO receptor. nih.gov Among the synthesized compounds, derivative A11 showed potent inhibitory activity against both wild-type (IC₅₀ = 0.27 ± 0.06 µM) and mutant SMO (IC₅₀ = 0.84 ± 0.12 µM). nih.gov

Furthermore, to discover new antimalarial agents, a virtual library of 1561 novel unito.itnih.govmdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using both virtual screening and molecular docking methods against the falcipain-2 enzyme. mdpi.com This computational screening led to the selection and synthesis of 25 hit compounds for in vitro evaluation against Plasmodium falciparum. mdpi.com

Table 1: Examples of unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine Derivatives Identified or Optimized via Virtual Screening

Compound/Derivative Target Screening Method Key Findings
VS9 Analogue (Compound 38) IDO1 Structure-Based Virtual Screening Achieved an IC₅₀ value of 0.9 μM with high selectivity. unito.it
Compound A11 Smoothened (SMO) Receptor Molecular Modeling Potent inhibitor of SMOWT (IC₅₀ = 0.27 µM) and SMOD473H (IC₅₀ = 0.84 µM). nih.gov
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine-6-sulfonamide Falcipain-2 Virtual Screening & Molecular Docking Showed good in vitro antimalarial activity with an IC₅₀ of 2.24 μM. mdpi.com

**5.3. Electronic Structure and Optical Property Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of 3-phenyl- unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine and its derivatives. These theoretical studies provide deep insights into molecular stability, reactivity, and spectroscopic behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic characteristics of a molecule. schrodinger.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. schrodinger.comnih.gov

For instance, theoretical studies on the derivative 1,2,4-triazolo[4,3-a]pyridin-3-amine have been performed using the B3LYP/6-311G(2d,2p) method. nih.govnih.gov The calculated energies of the HOMO and LUMO orbitals were used to analyze the electronic absorption and luminescence spectra of the molecule. nih.govnih.gov Such calculations help in understanding the charge transfer that occurs within the molecule. nih.gov The HOMO and LUMO energies, and consequently the energy gap, are significantly influenced by the nature and position of substituent groups on the triazolopyridine core. researchgate.netscispace.com Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups can stabilize it. researchgate.netscispace.com This tunability allows for the rational design of derivatives with specific electronic properties.

Table 2: Frontier Orbital Energy Data for a Representative Derivative

Compound Computational Method Property Calculated Value
1,2,4-Triazolo[4,3-a]pyridin-3-amine B3LYP/6-311G(2d,2p) HOMO Energy Data not specified in source
LUMO Energy Data not specified in source
Stokes Shift (Triazole Ring) 9410 cm⁻¹ nih.govnih.gov
Stokes Shift (Pyridine Ring) 7625 cm⁻¹ nih.govnih.gov

Electronic Structure and Optical Property Prediction

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra.

For the derivative 1,2,4-triazolo[4,3-a]pyridin-3-amine , its vibrational spectra (FTIR and FT-Raman) were analyzed theoretically. nih.govnih.govmdpi.com Using the B3LYP/6-311G(2d,2p) approach, the vibrational frequencies of the molecule in its ground state were calculated. nih.govnih.gov The assignment of the observed spectral bands to specific normal modes of vibration was achieved through Potential Energy Distribution (PED) calculations. nih.govnih.gov This detailed analysis allows for a fundamental understanding of the molecule's vibrational behavior.

Furthermore, computational methods have been used to analyze the spectroscopic characteristics of metal complexes incorporating the unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold. For rhodium and palladium complexes with a unito.itnih.govmdpi.comtriazolo[4,3-a]pyridin-3-ylidene ligand, the structures were analyzed using various spectroscopic techniques. rsc.org The σ-donor ability of the ligand, a key electronic property, was estimated by a comparative analysis of the infrared ν(CO) stretching frequencies of the corresponding rhodium carbonyl complexes, demonstrating a strong dependence on the substitution pattern of the ligand. rsc.org

Structure Activity Relationship Sar Studies of 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of 3-Phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives is highly sensitive to the nature of the substituents on the heterocyclic core and its pendant rings.

As Smoothened (SMO) Inhibitors: The development of derivatives targeting the SMO protein, a key component of the Hedgehog (Hh) signaling pathway, has yielded potent compounds. nih.gov For instance, compound TPB15 demonstrated significant anti-tumor activity in animal models with lower toxicity compared to the established inhibitor Vismodegib. nih.gov Further studies led to compound A11, which showed potent inhibitory activity against both wild-type and a resistant mutant form of SMO. nih.gov

As IDO1 Inhibitors: For inhibitors of IDO1, a heme-containing enzyme targeted in cancer immunotherapy, the substitution pattern is critical. A hit compound, VS9, identified through virtual screening, served as the foundation for a series of analogues. researchgate.netnih.gov Modifications led to compounds with sub-micromolar inhibitory potency. nih.gov

As Antimalarial Agents: In the context of antimalarial drug discovery targeting the Plasmodium falciparum cysteine protease falcipain-2, the introduction of a sulfonamide fragment to the triazolopyridine scaffold has been explored. nih.govmdpi.com The nature of the substituents on the triazole ring and the sulfonamide moiety significantly impacts activity. For example, an ethyl group at the 3-position of the core, combined with specific benzyl (B1604629) and methoxyphenyl groups on the sulfonamide, resulted in a compound with good antimalarial activity (IC50 = 2.24 μM). nih.govmdpi.com

The placement of substituents on the fused bicyclic system is a critical determinant of biological activity.

Sulfonamide Position: In the development of antimalarial agents, the position of the sulfonamide substituent was a key point of randomization. nih.govmdpi.com Derivatives were synthesized with the sulfonamide group at either the 6- or 8-position. This led to the identification of active compounds, such as 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one, which showed an IC50 of 4.98 μM against P. falciparum. nih.govmdpi.com

Substituents on the Pyridine (B92270) Ring: The electronic properties of substituents on the pyridine portion of the core can influence activity. Studies on the synthesis of related compounds have shown that electron-donating groups (EDGs) like alkyl and halogen substituents are well-tolerated and can lead to high yields, whereas strong electron-withdrawing groups (EWGs) such as -CN and -CF3 can decrease the electron density of the pyridine ring and result in lower efficiency. acs.orgacs.org

Table 1: SAR of nih.govresearchgate.netmdpi.comTriazolo[4,3-a]pyridine Sulfonamides as Antimalarial Agents

CompoundCore Position of SulfonamideSubstituent at Position 3Substituents on Sulfonamide NitrogenAntimalarial Activity (IC50, µM)Reference
Hit 16Ethyl3-fluorobenzyl, 4-methoxyphenyl2.24 nih.govmdpi.com
Hit 282-(3-chlorobenzyl)-3(2H)-onePiperidin-1-yl4.98 nih.govmdpi.com

Modifications to the 3-phenyl ring and other appended groups are crucial for optimizing interactions with the target protein.

As IDO1 Inhibitors: For IDO1 inhibitors, the portion of the molecule extending into the binding site's "pocket B" was explored extensively. Substituting the methoxy (B1213986) groups of an initial lead with two methyl groups was a successful strategy. researchgate.net Furthermore, replacing a trifluoromethyl (-CF3) group in "pocket A" with a halogen atom or a fused phenyl ring was also investigated. researchgate.net The strategic placement of substituents on an aryl group, such as two methoxy groups or two methyl groups, was shown to be well-tolerated and maintained inhibitory activity.

As SMO Inhibitors: In the design of SMO inhibitors, preserving critical interactions through appropriate ring substitutions was a key principle. nih.gov This led to the development of compound A11, which exhibited significant inhibitory activity. nih.gov

General Observations: Synthetic studies have shown that the phenyl ring at the 3-position can tolerate a wide range of substituents without significantly affecting reaction yields. Both electron-donating and electron-withdrawing groups at the para-, ortho-, and meta-positions are generally well-tolerated. acs.org However, significant steric hindrance, such as from 2,6-dimethyl or 2,4,6-trimethyl substituents on the phenyl ring, can lead to a notable reduction in efficiency. acs.org

Rational Design Based on SAR Insights

The knowledge gained from SAR studies has been instrumental in the rational design of new and improved derivatives.

IDO1 Inhibitors: Starting from the virtual screening hit VS9, an in silico-guided design of analogues led to a significant improvement in potency, achieving sub-micromolar levels of IDO1 inhibition. researchgate.netnih.gov This rational approach focused on modifying the moieties projected into pockets A and B of the IDO1 binding site, leading to the synthesis of compounds with enhanced activity. researchgate.net

SMO Inhibitors: The design of novel SMO inhibitors was based on the principles of preserving essential binding interactions and strategic ring substitution. nih.gov This led to the synthesis of a series of 3-phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives, including the highly potent compound A11, which demonstrated superior antiproliferative activity against colorectal cancer cells compared to the known drug Vismodegib. nih.gov

Antimalarial Agents: A virtual library of 1561 novel nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed with three points of randomization to explore the chemical space thoroughly. nih.govmdpi.com Virtual screening and molecular docking methods were used to select 25 promising hits for synthesis and in vitro evaluation, a classic example of computer-aided drug design. nih.govmdpi.com

Table 2: SAR of 3-Phenyl- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine Derivatives as IDO1 Inhibitors

CompoundCore Substituent (Pocket A)Pendant Ring Substituent (Pocket B)IDO1 Inhibition (IC50, µM)Reference
VS9 (Hit Compound)-CF3Indazole10 researchgate.net
Analogue 21-CF33,4-dimethoxyphenyl10 researchgate.net
Analogue 24-CF33,4-dimethylphenyl>10 researchgate.net
Analogue 38Fused Phenyl Ring3,4-dimethoxyphenyl0.9 researchgate.net

Mechanistic Insights from SAR and Molecular Interactions

SAR studies, complemented by molecular modeling and structural biology, provide critical insights into the mechanism of action at a molecular level.

Interaction with SMO: Molecular modeling studies suggest that the triazolopyridine ring of SMO inhibitors like A11 is crucial for establishing important binding interactions within the receptor. nih.gov These compounds act as competitive inhibitors, binding to the SMO protein and blocking its downstream signaling pathways. nih.gov The binding affinity of optimized compounds can be significantly tighter than that of first-generation inhibitors. doi.org

Interaction with IDO1: For IDO1 inhibitors based on this scaffold, the N1 atom of the triazole ring is believed to be a key interaction point, driving coordination with the iron atom of the enzyme's heme group. researchgate.net Docking poses show the molecule oriented within the active site, with different parts of the inhibitor extending into distinct sub-pockets (A and B). researchgate.netnih.gov The nature of the substituents in these pockets directly modulates binding affinity and, consequently, inhibitory potency.

General Structural Features: The planarity of the fused nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine system is a key structural feature. nih.gov The coupling between the triazole and pyridine rings leads to a specific electron density distribution that is fundamental to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.govnih.gov

Biological and Pharmacological Investigations of 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine Derivatives

Anticarcinogenic and Antiproliferative Activities

Derivatives of 3-phenyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine have been the subject of extensive research, revealing their potential as potent anticancer agents. These compounds have shown efficacy against various cancer cell lines through diverse mechanisms of action.

The Hedgehog (Hh) signaling pathway, particularly the Smoothened (SMO) receptor, is a critical target in cancer therapy due to its role in tumor development. nih.gov A series of 3-phenyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine derivatives have been designed and synthesized as potent SMO inhibitors. nih.govnih.gov One notable derivative, compound A11 , demonstrated significant inhibitory activity against both wild-type SMO (SMOWT) and the drug-resistant D473H mutant (SMOD473H). nih.govnih.gov This compound exhibited superior antiproliferative activity against colorectal carcinoma (CRC) cells compared to the known SMO inhibitor, Vismodegib. nih.govnih.gov Molecular modeling suggests the triazolopyridine ring is crucial for binding to SMO. nih.govnih.gov

In another study, nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine derivatives were identified as potent SMO inhibitors targeting triple-negative breast cancer (TNBC), a cancer type where the Hh pathway is abnormally activated. frontiersin.orgrsc.org The derivative TPB15 was found to bind directly to the SMO protein with a stronger affinity than Vismodegib. frontiersin.orgrsc.org It demonstrated significant anti-tumor activity in animal models with lower toxicity compared to Vismodegib. frontiersin.org

Table 1: Inhibition of Hedgehog/Smoothened Pathway by 3-Phenyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine Derivatives

Compound Target IC₅₀ (µM) Cancer Type Reference
A11 SMOWT 0.27 ± 0.06 Colorectal Carcinoma nih.govnih.gov
A11 SMOD473H 0.84 ± 0.12 Colorectal Carcinoma nih.govnih.gov
TPB3 Hedgehog Pathway < 0.100 Triple-Negative Breast Cancer frontiersin.org
TPB14 Hedgehog Pathway < 0.100 Triple-Negative Breast Cancer frontiersin.org
TPB15 Hedgehog Pathway < 0.100 Triple-Negative Breast Cancer frontiersin.org

| TPB17 | Hedgehog Pathway | < 0.100 | Triple-Negative Breast Cancer | frontiersin.org |

The receptor tyrosine kinases c-Met and VEGFR-2 are critical mediators of tumor growth, angiogenesis, and metastasis. While direct dual inhibitors based on the 3-phenyl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine scaffold are not extensively documented in the provided search results, research on the closely related nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold offers valuable insights. Derivatives of this pyrazine (B50134) analog were designed as dual c-Met and VEGFR-2 inhibitors. frontiersin.orgnih.gov The most promising compound from this series, 17l , showed excellent kinase inhibitory activity and potent antiproliferative effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. frontiersin.orgnih.gov Molecular docking and dynamics simulations confirmed that compound 17l could effectively bind to both c-Met and VEGFR-2 proteins. nih.gov

Table 2: Dual Kinase Inhibition by nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine Derivatives

Compound Target Kinase IC₅₀ Antiproliferative IC₅₀ (µM) Cell Line Reference
17l c-Met 26.00 nM 0.98 ± 0.08 A549 (Lung) frontiersin.orgnih.gov
VEGFR-2 2.6 µM 1.05 ± 0.17 MCF-7 (Breast) frontiersin.orgnih.gov

Microtubules are dynamic structures essential for cell division, making them a key target for anticancer drugs. A series of novel 3,6-diaryl- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine analogues possessing 3,4,5-trimethoxylphenyl groups were developed as potent tubulin polymerization inhibitors. nih.gov The derivative 7i emerged as a highly potent compound, displaying nanomolar antiproliferative efficacy against HeLa cells with an IC₅₀ value of 12 nM. nih.gov This activity was found to be sixty-two times more potent than its parent compound. nih.gov Importantly, compound 7i showed high selectivity, with minimal toxicity towards normal human embryonic kidney (HEK-293) cells. nih.gov Further studies confirmed that 7i effectively inhibited tubulin polymerization, with an activity level similar to the reference drug Combretastatin A-4 (CA-4). nih.gov Molecular docking analysis indicated that 7i occupies the colchicine (B1669291) binding site of tubulin. nih.gov

Table 3: Tubulin Polymerization Inhibition by nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine Derivatives

Compound Antiproliferative IC₅₀ (HeLa cells) Tubulin Polymerization IC₅₀ (µM) Selectivity (HEK-293 cells) Reference
7i 12 nM 3.4 IC₅₀ > 100 µM nih.gov

| CA-4 (Ref.) | - | 4.2 | - | nih.gov |

Many anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle. The nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyridine derivatives that inhibit tubulin polymerization and the Hedgehog pathway have been shown to induce these cellular events. Compound 7i , a tubulin inhibitor, was found to significantly arrest the cell cycle in the G2/M phase and induce apoptosis in a dose-dependent manner. nih.gov Similarly, the SMO inhibitor TPB15 was shown to markedly induce cell cycle arrest and apoptosis in MDA-MB-468 breast cancer cells. frontiersin.org The dual c-Met/VEGFR-2 inhibitor 17l (a triazolo[4,3-a]pyrazine) also caused cell cycle arrest in the G0/G1 phase and induced late-stage apoptosis in A549 lung cancer cells. frontiersin.orgnih.gov

Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. The nih.govnih.govfrontiersin.orgtriazolo[4,3-a]phthalazine scaffold, a more complex analog of the triazolopyridine system, has been identified as a potent inhibitor of a diverse range of bromodomains. researchgate.net These compounds were found to inhibit not only the well-known BET family bromodomains like BRD4 but also non-BET bromodomains such as CREBBP and BRD9. researchgate.net This class of compounds represents one of the first examples of submicromolar inhibitors for bromodomains outside the BET subfamily, providing valuable starting points for developing more selective epigenetic drugs. researchgate.net

Table 4: Bromodomain Inhibition by nih.govnih.govfrontiersin.orgtriazolo[4,3-a]phthalazine Derivatives

Compound Target Bromodomain Potency Reference

| 7, 9, 14, 15, 17 | BRD4(1), BRD9, CECR2, CREBBP, TAF1L(2) | Submicromolar hits identified by DSF screening | researchgate.net |

Topoisomerase II (TOP2) is an essential enzyme that manages DNA topology during replication and transcription. Inhibiting its function is a validated anticancer strategy. Research into bioisosteric triazolopyridine scaffolds has identified their potential as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.govnih.gov TDP2 is a key enzyme that repairs DNA damage caused by TOP2 poisons, and its inhibition can sensitize cancer cells to such drugs. nih.govnih.gov A structure-activity relationship study of triazolopyrimidine and its bioisosteric triazolopyridine scaffolds led to the identification of four derivatives, including 17a , 17e , and 17z from the triazolopyridine series, with significant TDP2 inhibitory activity (IC₅₀ < 50 µM). nih.gov Notably, compound 17z also showed excellent cell permeability and no cytotoxicity, making it a promising candidate for further development as a sensitizer (B1316253) for TOP2-targeted therapies. nih.govnih.gov

Table 5: TDP2 Inhibition by Triazolopyridine Derivatives

Compound Target IC₅₀ (µM) Key Properties Reference
17a TDP2 < 50 Significant Inhibition nih.gov
17e TDP2 < 50 Significant Inhibition nih.gov

| 17z | TDP2 | < 50 | Excellent cell permeability, no cytotoxicity | nih.govnih.gov |

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Derivatives of the nih.govijpca.orgnih.govtriazolo[4,3-a]pyridine and related triazole structures have been the subject of extensive research to evaluate their potential as anticancer agents. These studies typically involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxic (cell-killing) effects.

One area of investigation has focused on nih.govijpca.orgnih.govtriazolo[1,5-a]pyridinylpyridines, which were synthesized and evaluated for their antiproliferative activities against human colorectal carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines using the MTT assay. nih.gov The results from these screenings help to establish a preliminary structure-activity relationship (SAR), identifying which chemical modifications on the core structure lead to enhanced cytotoxic effects. nih.gov

Similarly, various 1,2,4-triazole (B32235) derivatives have been synthesized and tested against different cancer cell lines, including murine melanoma (B16F10), human breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). ijpca.orgnih.gov For instance, a series of 1,2,4-triazoles linked to substituted benzyl (B1604629) groups via a thio linkage were evaluated for their antitumor efficacy. ijpca.org Another study reported on the cytotoxic activities of nineteen novel 1,2,4-triazole derivatives against MCF-7, HeLa, and A549 cell lines. nih.gov The safety of these compounds was also assessed using a normal cell line (MRC-5) to determine their selectivity for cancer cells. nih.gov

The mechanism of action for some of these cytotoxic derivatives has been further investigated. For example, the most potent compounds are often studied for their effects on key cellular pathways involved in cancer progression, such as the AKT signaling pathway. nih.gov Additionally, flow cytometry analysis has been used to determine if the cytotoxic activity is mediated by apoptosis (programmed cell death), and at which stage of the cell cycle the arrest occurs. nih.gov

Below is a table summarizing the cytotoxic activity of selected triazole derivatives against various cancer cell lines, with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Triazole DerivativesMurine Melanoma (B16F10)Varies ijpca.org
nih.govijpca.orgnih.govtriazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7Varies nih.gov
1,2,4-Triazole Derivatives (Series 1)MCF-7, HeLa, A5495.6 - 21.1 (for compound 10a) nih.gov
1,2,4-Triazole Derivatives (Series 2)HeLa< 12 (for compounds 7d, 7e, 10a, 10d) nih.gov
Thieno[2,3-d]pyrimidine Derivative (1e)A5490.00279 researchgate.netpreprints.org
Thieno[2,3-d]pyrimidine Derivative (1e)HCT1160.00669 researchgate.netpreprints.org
Thieno[2,3-d]pyrimidine Derivative (1e)MCF-70.00421 researchgate.netpreprints.org
Pyrrolo[2,3-d]pyrimidine Derivative (10a)PC3 (Prostate Cancer)0.19 nih.gov
Pyrrolo[2,3-d]pyrimidine Derivative (10b)MCF-71.66 nih.gov
Pyrrolo[2,3-d]pyrimidine Derivative (9e)A5494.55 nih.gov

Anti-infective and Antiparasitic Activities

Antimicrobial Properties (Antibacterial, Antifungal)

The nih.govijpca.orgnih.govtriazolo[4,3-a]pyridine scaffold and its derivatives have demonstrated notable antimicrobial properties. These compounds are recognized for their potential as antibacterial and antifungal agents, an area of significant interest due to the growing challenge of antimicrobial resistance. The therapeutic potential of these compounds is often attributed to the stable chemical nature of the triazole ring.

Antimalarial Activity (e.g., Falcipain-2 inhibition, PfDHODH inhibition)

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a critical research focus. Derivatives of the nih.govijpca.orgnih.govtriazolo[4,3-a]pyridine core have been investigated for their potential to combat the malaria parasite, Plasmodium falciparum.

Research in this area has explored the inhibition of specific parasite enzymes that are essential for its survival. Two such targets are Falcipain-2 and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). Falcipain-2 is a cysteine protease involved in the degradation of hemoglobin by the parasite, while PfDHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. Inhibition of these enzymes can disrupt vital metabolic processes in the parasite, leading to its death.

Anti-inflammatory and Analgesic Research

Cyclooxygenase (COX) Inhibition (COX-1/COX-2 selectivity)

The anti-inflammatory potential of 3-phenyl- nih.govijpca.orgnih.govtriazolo[4,3-a]pyridine derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes, which exist in two primary isoforms (COX-1 and COX-2), are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Soluble Epoxide Hydrolase (sEH) Inhibition

Another target for the anti-inflammatory activity of these derivatives is soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, thereby reducing inflammation and pain. The investigation of 3-phenyl- nih.govijpca.orgnih.govtriazolo[4,3-a]pyridine derivatives as sEH inhibitors represents a promising avenue for the development of new anti-inflammatory and analgesic therapies.

Other Inflammatory Pathways

The nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold is a core component in molecules that have demonstrated a variety of biological effects, including anti-inflammatory activities. acs.orgnih.gov Compounds featuring the broader 1,2,4-triazole moiety have been shown to exert anti-inflammatory effects through several mechanisms. mdpi.com These include the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine levels. mdpi.com For instance, some novel 1,2,4-triazole-pyrazole hybrids have shown greater selectivity for the COX-2 isoenzyme over the COX-1 isoenzyme. mdpi.com Similarly, certain 6-aryl nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives, a related heterocyclic system, have been identified as having anti-exudative activity in in-vivo models of inflammation. nuph.edu.uaresearchgate.net The anti-inflammatory potential of molecules containing the 1,2,4-triazole ring suggests that derivatives of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine could also interact with various inflammatory pathways beyond those commonly cited. mdpi.com

Central Nervous System (CNS) Related Activities

Derivatives of nih.govnih.govnih.govtriazolo[4,3-a]pyridine have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). google.comgoogle.com These compounds modulate the receptor by binding to a site distinct from the orthosteric glutamate binding site. google.com This allosteric modulation enhances the receptor's response to the endogenous ligand, glutamate. nih.gov

One such derivative, JNJ-46281222 (3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine), is a highly potent and selective mGluR2 PAM with nanomolar affinity. nih.gov In vitro studies have shown that the binding of its radiolabeled counterpart is significantly increased in the presence of glutamate, confirming its activity as a PAM. nih.gov The interaction of the triazolopyridine scaffold with a hydrophobic cluster of amino acids within the receptor is crucial for its binding and modulatory activity. nih.gov The development of these mGluR2 PAMs is aimed at treating neurological and psychiatric disorders associated with glutamate dysfunction. google.comgoogle.com

Table 1: In Vitro Characterization of mGluR2 PAM JNJ-46281222

Parameter Value Reference
Affinity (KD) 1.7 nM nih.gov
Binding Modulation Increased by glutamate nih.gov
Receptor Preference Prefers G protein-bound state nih.gov

The nih.govnih.govnih.govtriazolo[4,3-a]pyridine core structure and its bioisosteres are present in compounds investigated for anticonvulsant properties. nih.gov A series of 4-(substituted-phenyl)- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones, which are structurally related to the title compound, were synthesized and evaluated for their anticonvulsant activity. nih.govdocumentsdelivered.com Several of these derivatives demonstrated significant protection in the maximal electroshock (MES) seizure test in mice. nih.govdocumentsdelivered.com

Specifically, compounds designated as 6o and 6q showed potent oral activity against MES-induced seizures, with ED₅₀ values of 88.02 mg/kg and 94.6 mg/kg, respectively. nih.govdocumentsdelivered.com These compounds were also found to be effective against seizures induced by pentylenetetrazole and bicuculline. nih.gov The rationale for designing such compounds often involves mimicking the pharmacodynamic characteristics of known anticonvulsants like diazepam, which requires an aromatic ring, a coplanar proton-accepting group, and a non-coplanar aromatic ring. frontiersin.org The broad investigation into triazole-containing heterocycles highlights their potential in the search for new antiepileptic drugs. zsmu.edu.uanih.gov

Table 2: Anticonvulsant Activity of 4-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one Derivatives in Mice (MES Test)

Compound ED₅₀ (mg/kg, i.p.) Protective Index (PI) Reference
6o 88.02 > 25.5 nih.govdocumentsdelivered.com
6q 94.6 > 26.0 nih.govdocumentsdelivered.com

ED₅₀: Median Effective Dose; PI: Protective Index (TD₅₀/ED₅₀)

Compounds based on the triazolopyridine and related triazolopyridazine scaffolds have been explored for their potential anxiolytic (anti-anxiety) effects. nih.govnih.govacs.org A series of 6-(substituted-phenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines showed activity in preclinical tests predictive of anxiolytic action, such as providing protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. nih.gov These compounds were also found to inhibit [3H]diazepam binding, suggesting a mechanism of action related to the benzodiazepine (B76468) receptor site. nih.gov The antidepressant Trazodone, which contains a triazolopyridine moiety, is also known for its anxiolytic and hypnotic effects. mdpi.com This indicates that the triazolopyridine scaffold is a promising platform for developing new agents to treat anxiety-related disorders. nih.gov

The nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been associated with potential antipsychotic activity. nih.gov This is strongly linked to the function of certain derivatives as positive allosteric modulators of mGluR2. nih.govgoogle.com The mGluR2 receptor is a key target in the development of novel treatments for psychiatric disorders, including schizophrenia. Allosteric modulation of this receptor is considered a promising strategy for addressing glutamate dysfunction implicated in psychosis. google.comgoogle.com By enhancing glutamatergic signaling in a controlled manner, mGluR2 PAMs based on the triazolopyridine structure may offer a new therapeutic approach for managing psychotic symptoms. google.com

Other Biological Activities

The versatile 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold and its derivatives have been investigated for a wide range of other biological activities.

Anticancer Activity: Derivatives of 3-phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine have been designed as potent inhibitors of the Smoothened (SMO) receptor, a crucial component of the Hedgehog (Hh) signaling pathway implicated in the development of colorectal carcinoma (CRC). nih.gov One compound, A11 , showed significant inhibitory activity against both wild-type (WT) and mutant (D473H) SMO, with superior antiproliferative effects against CRC cells compared to the established drug Vismodegib. nih.gov Other related 1,2,4-triazole pyridine (B92270) derivatives have also been synthesized and tested for anticancer properties against cell lines such as murine melanoma (B16F10). ijpca.org

Antimalarial Activity: A novel series of nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and evaluated as potential agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Through in silico screening against the target enzyme falcipain-2, followed by chemical synthesis and in vitro testing, several compounds were identified with promising antimalarial activity. nih.gov Specifically, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide demonstrated good inhibitory effects against a chloroquine-resistant strain of the parasite. nih.gov

Antifungal and Antibacterial Activity: The triazolopyridine framework is a known pharmacophore in molecules with antifungal and antibacterial properties. acs.orgnih.gov For example, novel flavonoid derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety have been synthesized and proposed as potential antifungal agents. researchgate.net The broad family of 1,2,4-triazoles is well-represented in the literature for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Table 3: Selected Biological Activities of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]pyridine Derivatives

Activity Target Compound/Derivative Finding Reference
SMO Inhibition Compound A11 IC₅₀ = 0.27 µM (SMOWT) nih.gov
(vs. Colorectal Carcinoma) IC₅₀ = 0.84 µM (SMOD473H) nih.gov
Antimalarial 3-Ethyl-N-(3-fluorobenzyl)-N-(4- IC₅₀ = 2.24 µM nih.gov
methoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-a] (vs. P. falciparum)
pyridine-6-sulfonamide

IC₅₀: Half-maximal inhibitory concentration

Anti-diabetic Research

The management of type 2 diabetes mellitus is a critical global health challenge, and a key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.govmdpi.com The 1,2,4-triazole nucleus is a versatile scaffold known to interact with various biological targets and has been explored for its anti-diabetic potential. nih.govnih.gov While the nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine scaffold itself is a subject of emerging interest, research on related triazole-based structures provides strong evidence for its potential in developing novel anti-diabetic agents.

Research into nih.govresearchgate.netgoogle.comtriazolo[1,5-a]pyridine, an isomeric and bioisosteric relative of the [4,3-a] system, has shown significant promise. A series of 6-amino-2,5,7-triaryl- nih.govresearchgate.netgoogle.comtriazolo[1,5-a]pyridine-8-carbonitriles demonstrated potent in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov All tested compounds in this series exhibited IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov For instance, compound 15j from this study emerged as a particularly potent inhibitor. nih.gov

Similarly, other studies on 1,2,4-triazole derivatives have underscored their efficacy as dual inhibitors of both α-amylase and α-glucosidase. nih.gov These findings highlight the therapeutic potential of the triazole ring system in modulating glucose metabolism. nih.govresearchgate.net The versatility of the 1,2,4-triazole ring, stemming from its capacity to form hydrogen bonds, enables strong interactions with biological targets, including key enzymes in carbohydrate metabolism. nih.gov The anti-diabetic activity of various triazole derivatives, including those with benzothiazole (B30560) and pyrazoline moieties, further supports the investigation of the 3-phenyl- nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine core for this purpose. mdpi.comresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected nih.govresearchgate.netgoogle.comtriazolo[1,5-a]pyridine Derivatives This table presents data for the isomeric [1,5-a] scaffold, which suggests the potential of the [4,3-a] scaffold.

Herbicidal and Pesticidal Applications

The nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine framework is a recognized pharmacophore in the development of agrochemicals. nih.govnih.gov Derivatives of this heterocyclic system have been investigated for their ability to control unwanted plant growth and combat insect pests. nih.govresearchgate.net

In the area of herbicidal activity, patent literature describes various triazolopyridine derivatives for their use in controlling weeds, particularly within crops of useful plants. google.com Studies on related structures, such as pyrimidine derivatives containing a 1,2,4-triazole moiety, have shown significant herbicidal potencies against both monocotyledonous and dicotyledonous plants. researchgate.nettandfonline.comfigshare.com For example, certain pyrimidyl-1,2,4-triazole derivatives demonstrated remarkable inhibitory effects on the root and stalk growth of weeds like Echinochloa crusgalli (barnyard grass) and Raphanus sativus (radish). researchgate.net This general herbicidal action associated with the triazole moiety supports the exploration of 3-phenyl- nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine derivatives for similar applications. nih.gov

With respect to pesticidal applications, derivatives of 3-phenyl-triazole have been specifically developed as insecticides. google.com A patent describes novel 3-phenyl-5-pyridyl triazoles for controlling various injurious insects, with a particular emphasis on aphids, while showing no damage to crops. google.com Furthermore, research into nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine derivatives containing a sulfide (B99878) substructure has demonstrated their potential as both antifungal and insecticidal agents. researchgate.net

Table 2: Pesticidal Activity of a 3-Phenyl-5-(2-chloro-6-pyridyl)-1,2,4-triazole Derivative

Antiviral Activities

The threat of viral diseases to both human health and agricultural productivity necessitates the discovery of novel antiviral agents. mdpi.com The 1,2,4-triazole ring is a common structural motif in compounds with demonstrated antiviral efficacy. ijpca.org The inclusion of a pyridine nucleus can further enhance these properties, as pyridine-containing compounds are well-regarded for their therapeutic potential, including antiviral action. mdpi.com

Research has particularly focused on the activity of triazole derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV), which causes significant economic losses in a wide range of crops. mdpi.comresearchgate.net Studies on chalcone (B49325) derivatives incorporating a 1,2,4-triazine (B1199460) moiety, a related nitrogen-containing heterocycle, have shown good antiviral activity against TMV. researchgate.net Other research has identified phenanthroquinolizidine alkaloids and their derivatives as potent anti-TMV agents, providing a basis for developing new classes of plant viral inhibitors. mdpi.complos.org

While direct studies on the antiviral properties of 3-phenyl- nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyridine are emerging, the established antiviral profile of both the triazole and pyridine components suggests that this scaffold is a promising candidate for the development of new antiviral compounds. researchgate.netijpca.orgmdpi.com

Table 3: Anti-TMV Activity of Selected Phenanthroquinolizidine Alkaloid Derivatives This table shows the activity of compounds investigated as novel antiviral agents against TMV, highlighting the potential for discovering new structural classes of inhibitors.

Emerging Research Areas and Potential Applications of 3 Phenyl Acs.orgacs.orgnih.govtriazolo 4,3 a Pyridine

The fused heterocyclic compound 3-Phenyl- acs.orgacs.orgnih.govtriazolo[4,3-a]pyridine is gaining attention in various scientific fields due to its unique structural and electronic properties. Researchers are actively exploring its potential in materials science, solar energy, medicinal chemistry, and as a foundational element in the synthesis of more complex molecules. This section delves into the emerging research and potential applications stemming from this versatile scaffold.

Patent Landscape and Academic Review Insights on 3 Phenyl 1 2 3 Triazolo 4,3 a Pyridine and Its Analogs

Analysis of Key Patents Related to Triazolo[4,3-a]pyridines

The patent literature for researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine derivatives reveals a history of development, particularly in the area of central nervous system disorders. An early key compound, Trazodone, which is a 2-substituted researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridin-3(2H)-one, was identified as an antidepressant. google.commdpi.com Patents from the 1980s, such as those assigned to Bristol-Myers Co., focused on analogs of this structure for treating psychotic conditions like schizophrenia. google.com These early patents established the therapeutic potential of the triazolopyridine core. More recent patent activity, such as the invention claimed in US8993591B2, has explored these derivatives as positive allosteric modulators of the mGluR2 receptor, indicating a continued interest in this scaffold for treating neurological and psychiatric disorders associated with glutamate (B1630785) dysfunction. google.com The research has expanded to include applications in oncology, with patents covering their use as kinase inhibitors. googleapis.com

Table 1: Selected Patents for researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine Derivatives

Patent Number Title Assignee/Applicant Application/Key Findings
EP0025603A1 Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them Bristol Myers Co Describes novel triazolo[4,3-a]pyridin-3(2H)-ones with anti-psychotic activity, useful for treating conditions such as schizophrenia. google.com
DE3065469D1 Triazolo (4,3-a)pyridin-3(2h)-ones, process for their preparation and pharmaceutical compositions containing them Bristol Myers Co German patent related to the preparation and pharmaceutical use of triazolo[4,3-a]pyridin-3(2H)-one derivatives. google.com
US8993591B2 1,2,4-triazolo[4,3-a] pyridine (B92270) derivatives and their use as positive allosteric modulators of MGLUR2 receptors Not specified in snippet Relates to novel triazolo[4,3-a]pyridine derivatives as positive allosteric modulators of the mGluR2 receptor for treating neurological and psychiatric disorders. google.com

| WO2014197571A1 | Triazolopyridine compounds bearing sulfonamide substituent | Not specified in snippet | Compounds are useful for the treatment of cystic fibrosis. nih.gov |

Review Articles on Synthesis and Biological Activities of Triazolo[4,3-a]pyridines

Review articles highlight the versatility of the researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine core in drug discovery and other fields like agriculture. The scaffold is present in molecules with a wide array of biological activities, including herbicidal, antifungal, neuroprotective, and antibacterial properties. beilstein-journals.org Several reviews summarize the extensive efforts in synthesizing these compounds.

Synthesis: Synthetic strategies for constructing the researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine ring system are numerous and have evolved over time. beilstein-journals.orgorganic-chemistry.org Common precursors include 2-hydrazinylpyridines, pyridinylhydrazones, and their acylated derivatives. beilstein-journals.org Classical methods often involve condensation reactions using reagents like orthoesters or phosphorus oxychloride. researchgate.netbenthamdirect.com

More contemporary methods focus on efficiency and milder conditions. Key developments include:

Palladium-Catalyzed Reactions: An efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by microwave-assisted dehydration. organic-chemistry.org

CDI-Mediated Cyclization: An operationally simple tandem coupling and cyclization reaction using 1,1'-Carbonyldiimidazole (CDI) has been developed for both batch and continuous flow synthesis. organic-chemistry.org

Oxidative Cyclization: Ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the oxidative cyclization of amidrazones and aldehydes in an environmentally benign approach using polyethylene (B3416737) glycol as a recyclable medium. organic-chemistry.org

Electrochemical and Photochemical Methods: Recent advances prioritize green chemistry principles. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides 3-amino- researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridines without needing transition metals or external oxidants. acs.orgorganic-chemistry.org Similarly, visible-light-mediated photocatalysis using organic dyes like Rhodamine 6G has been employed for the same transformation, offering a mild and environmentally friendly pathway. acs.orgacs.org

Biological Activities: The researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine nucleus is a privileged scaffold in medicinal chemistry. acs.orgnih.gov Derivatives have been investigated for a broad spectrum of therapeutic applications:

Anticancer: Analogs have been developed as potent inhibitors of crucial cancer-related kinases like c-Met and Smoothened (Smo), which is a key component of the Hedgehog signaling pathway. nih.govnih.govnih.gov

Antidepressant/Anxiolytic: The foundational compound Trazodone is an antidepressant, and other derivatives have been explored for anxiolytic and antipsychotic effects. nih.govmdpi.com

Antimicrobial: Various derivatives have shown potential as antibacterial, antifungal, and antimalarial agents. nih.govbeilstein-journals.org

Herbicidal: Certain researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine derivatives exhibit potent herbicidal activity against various weeds. researchgate.netnih.gov

Other Applications: The scaffold has also been incorporated into organic light-emitting diodes (OLEDs) as an electron-acceptor unit. beilstein-journals.org

Evolution of Research and Development in the Field

Research into researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridines has progressed significantly from its initial focus on central nervous system agents to a much broader range of applications.

The journey began with the discovery and development of Trazodone in the mid-20th century, establishing the triazolopyridine core as a viable pharmacophore for neuropsychiatric disorders. google.commdpi.com The patent literature from the 1980s reflects this initial wave of research, with companies like Bristol-Myers exploring analogs for antipsychotic properties. google.comgoogle.com

Over the past two decades, the field has diversified considerably. The focus has expanded to oncology, with researchers designing derivatives that act as specific enzyme inhibitors. For instance, recent studies have reported on researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridines as potent c-Met kinase inhibitors for gastric cancer and Smoothened antagonists for triple-negative breast cancer. nih.govnih.gov This shift demonstrates a move towards targeted therapies based on a deeper understanding of molecular biology.

In parallel with the exploration of new biological targets, synthetic methodologies have also matured. Early syntheses often required harsh conditions. The evolution towards more sophisticated and sustainable chemistry is evident in the recent literature. The development of palladium-catalyzed cross-coupling reactions, one-pot procedures, and, most recently, electrochemical and visible-light-driven syntheses marks a significant advancement. acs.orgacs.orgorganic-chemistry.org These modern methods not only improve efficiency and substrate scope but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents. acs.orgacs.org This evolution from classical condensation reactions to advanced catalytic systems underscores the sustained importance and adaptability of the researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine scaffold in contemporary chemical research.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
3-Phenyl- researchgate.netgoogle.comgoogle.comtriazolo[4,3-a]pyridine C12H9N3
3-Phenyl researchgate.netgoogle.comgoogle.comtriazolo[4, 3-a]pyridine-8-carboxylic acid C13H9N3O2
Trazodone C19H22ClN5O
2-Hydrazinylpyridine C5H7N3
2-Chloropyridine C5H4ClN
Rhodamine 6G C28H31N2O3Cl
Ceric ammonium nitrate H8N8CeO18
1,1'-Carbonyldiimidazole (CDI) C7H6N4O
Phenyl isothiocyanate C7H5NS

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine, and how do their efficiencies compare?

The synthesis of this compound typically involves oxidative cyclization of hydrazine intermediates . Two widely used methods include:

  • Sodium hypochlorite-mediated cyclization : A green chemistry approach using ethanol as a solvent at room temperature, yielding 73% isolated product with high purity after alumina plug filtration .
  • Iodine-mediated oxidative cyclization : A method employing iodine as an oxidant, often under reflux conditions, with yields dependent on substituent reactivity and reaction time .

Efficiency comparison : The sodium hypochlorite method offers environmental benefits and operational simplicity, while iodine-mediated routes may require harsher conditions but allow for broader functional group tolerance.

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

Key techniques include:

  • 1H/13C-NMR spectroscopy : To confirm regioselectivity and substituent positions (e.g., methyl, benzyloxy groups) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis .
  • Elemental analysis : To verify purity (>95%) and stoichiometric composition .

For example, 1H-NMR signals for the triazole ring protons typically appear at δ 8.2–9.0 ppm, while aromatic protons in the phenyl group resonate at δ 6.8–7.6 ppm .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR enhance the design of triazolopyridine derivatives with improved herbicidal activity?

A 3D-QSAR study on 23 triazolopyridine derivatives revealed that electron-withdrawing substituents (e.g., Cl, NO2) at the 8-position and hydrophobic groups (e.g., 4-propylphenyl) at the 3-position significantly enhance herbicidal activity against Echinochloa crusgalli. The model achieved a cross-validated q2q^2 > 0.5, guiding the design of compound 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine , which showed 50% inhibition at 37.5 g/ha .

Q. What strategies resolve contradictions in biological activity data across studies on triazolopyridine derivatives?

Discrepancies in biological data (e.g., anticonvulsant vs. antifungal activity) can arise from:

  • Substituent effects : For example, 3-aryl substituents enhance herbicidal activity , while 7-methyl groups correlate with weak anticonvulsant action (20–40% PTZ seizure inhibition) .
  • Assay conditions : Microwave-assisted synthesis (e.g., 80°C in DMF) improves reaction kinetics and purity, reducing side products that may confound activity measurements .
  • Target specificity : Triazolopyridines interacting with RBP4 via H-bonds (e.g., Arg121) exhibit nonretinoid antagonism, distinct from their antifungal mechanisms .

Q. How does phosphorylation at the 3-position modify the reactivity of triazolopyridines?

Phosphonylation via 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines introduces methylphosphonate groups, enabling applications in:

  • Coordination chemistry : The phosphonate group acts as a ligand for metal ions.
  • Bioisosteric replacement : Phosphonates mimic carboxylates in enzyme-binding pockets, as seen in RBP4 antagonists .
    Yields exceed 85% under solvent-free conditions, with regioselectivity confirmed by 31P-NMR .

Q. What methodologies optimize triazolopyridine derivatives for dual biological activity (e.g., antifungal and herbicidal)?

A combined approach involves:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes vs. 3 hours) and improves yields (>90%) for hydrazone-containing derivatives .
  • Structural hybridization : Introducing a 4-methoxyphenyl group enhances antifungal activity (MIC = 8 µg/mL against Candida albicans), while a 3-chlorophenyl group boosts herbicidal effects .

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